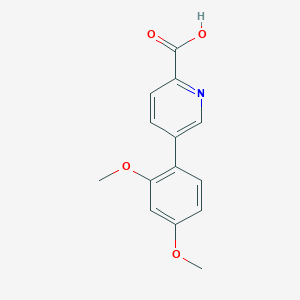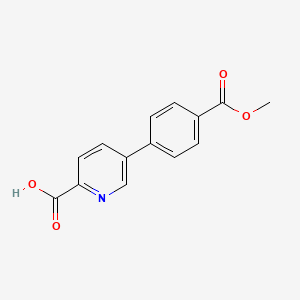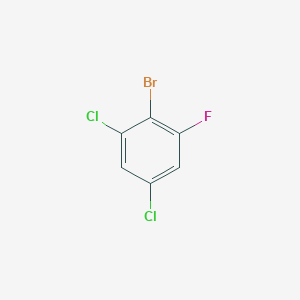
2-Bromo-1,5-dichloro-3-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1,5-dichloro-3-fluorobenzene is an organic compound with the molecular formula C6H2BrCl2F. It is a halogenated derivative of benzene, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,5-dichloro-3-fluorobenzene typically involves multiple steps, starting from benzene derivatives. One common method includes the following steps:
Bromination: The addition of a bromine atom to the fluorinated benzene derivative.
Chlorination: The incorporation of chlorine atoms into the brominated fluorobenzene.
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to enhance yield and safety. For example, the tubular diazotization reaction technology is used to prepare diazonium salt intermediates, which are then reacted with cuprous bromide in hydrobromic acid to obtain the final product .
化学反应分析
Types of Reactions
2-Bromo-1,5-dichloro-3-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of one of the halogen atoms with another electrophile.
Nucleophilic Aromatic Substitution: The halogen atoms can be replaced by nucleophiles under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Nucleophilic Aromatic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various halogenated derivatives, while nucleophilic aromatic substitution can produce compounds with different functional groups .
科学研究应用
2-Bromo-1,5-dichloro-3-fluorobenzene is used in scientific research for several purposes:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs and active pharmaceutical ingredients.
Materials Science: Its unique structure makes it valuable in the creation of new materials with specific properties
作用机制
The mechanism of action of 2-Bromo-1,5-dichloro-3-fluorobenzene involves its interaction with various molecular targets. The halogen atoms in the compound can participate in halogen bonding, influencing the reactivity and stability of the molecule. The pathways involved in its reactions include electrophilic and nucleophilic aromatic substitution, which are facilitated by the electron-withdrawing effects of the halogen atoms .
相似化合物的比较
Similar Compounds
- 5-Bromo-1,3-dichloro-2-fluorobenzene
- 1-Bromo-2,5-dichloro-3-fluorobenzene
- 3,5-Dichloro-4-fluorobromobenzene
Uniqueness
2-Bromo-1,5-dichloro-3-fluorobenzene is unique due to its specific arrangement of halogen atoms on the benzene ring. This arrangement affects its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
属性
IUPAC Name |
2-bromo-1,5-dichloro-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-6-4(9)1-3(8)2-5(6)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZZZUSFPGSBOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B6336767.png)
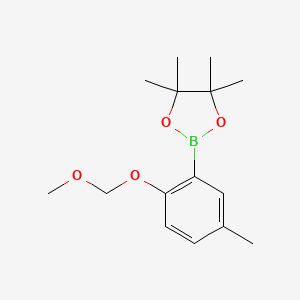
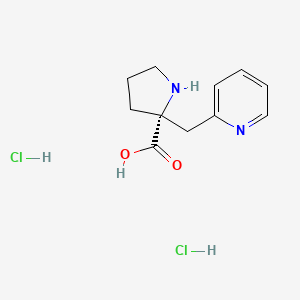
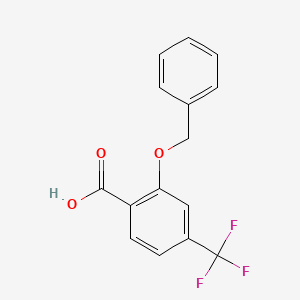
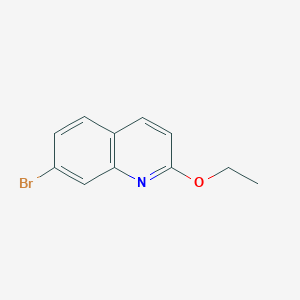
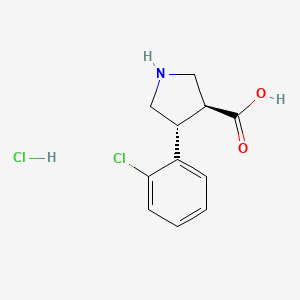
![N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6336820.png)
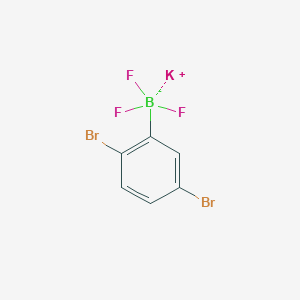
![2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate](/img/structure/B6336825.png)
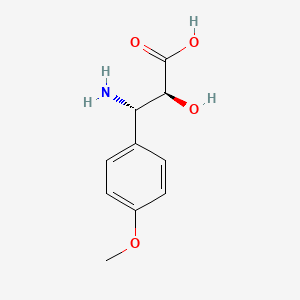
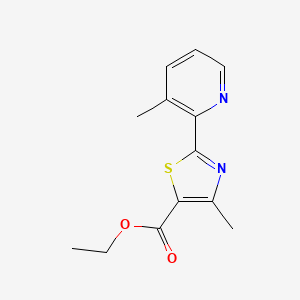
![ethyl 2-[3-(1H-indol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6336838.png)
